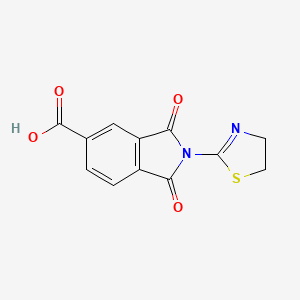

![molecular formula C17H14N6O B5598928 3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)

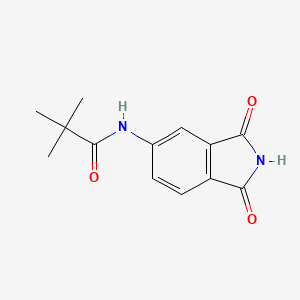

3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related 1,2,4-triazino[5,6-b]indoles involves reactions of hydrazino derivatives with various aldehydes to yield substituted arylidene hydrazones. For instance, 5-ethyl-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole reacts with aromatic aldehydes in anhydrous ethanol, leading to the formation of arylidene hydrazones. Subsequent treatments with specific reagents can lead to cyclization and the formation of novel tetracyclic ring systems, showcasing the versatility and complexity of synthesizing these compounds (Younes et al., 1987), (Joshi et al., 1989).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various model studies, indicating the presence of linear structures over angular isomers. Such findings are crucial for understanding the reactivity and possible applications of these compounds. The structural determination is supported by spectral data and elemental analyses, providing a clear view of the compound's framework (Mousaad et al., 1992).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-triazino[5,6-b]indoles involves interactions with various reagents to yield a wide range of derivatives. These reactions include cyclodehydrogenation, acetylation, and heterocyclization, highlighting the compound's reactive nature and potential for generating structurally diverse molecules. The formation of novel tetracyclic ring systems from these reactions underscores the compound's significance in synthetic chemistry (Joshi et al., 1989).

科学的研究の応用

Antischistosomal Activity

- The related compound 5-nitro-2-furaldehyde, which is structurally similar to 3-(2-furyl)-2-methylacrylaldehyde, has been studied for its antiparasitic activities, particularly against Schistosoma japonicum. This indicates potential antischistosomal properties for similar compounds (Zheng et al., 1963).

Antimicrobial Potential

- Furyl-based compounds, including those structurally related to 3-(2-furyl)-2-methylacrylaldehyde, have demonstrated significant antimicrobial potential. This suggests the possibility of using similar compounds in microbial evaluation and treatment (Vignesh & Ingarsal, 2021).

Photochemical Applications

- Methyl 3-(2-furyl)acrylate and related compounds have been studied for their efficiency in photochemical dimerization processes. This indicates potential applications in photochemical synthesis and reactions (D’Auria et al., 1990).

Liquid Crystal Research

- The study of alkaline condensation reactions of compounds similar to 3-(2-furyl)-2-methylacrylaldehyde has contributed to the understanding of liquid crystalline phases. This research could be relevant to the development of liquid crystal technologies (Holst et al., 2004).

Heterocyclic Chemistry

- The synthesis of hydrazones related to 3-(2-furyl)-2-methylacrylaldehyde has been explored, highlighting the potential of these compounds in the field of heterocyclic chemistry and the development of new synthetic routes (Mousaad et al., 1992).

Photoacid Generation

- Research on compounds like 3-(2-furyl)-2-methylacrylaldehyde has been conducted to understand their role as photoacid generators in photoresist formulations, indicating potential applications in photolithography and material science (Pohlers et al., 1997).

特性

IUPAC Name |

N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-11(9-12-5-4-8-24-12)10-18-22-17-20-16-15(21-23-17)13-6-2-3-7-14(13)19-16/h2-10H,1H3,(H2,19,20,22,23)/b11-9+,18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVZIVYMMOFBGS-SLCIPMMZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CO1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CO1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)

![5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5598877.png)

![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)

![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)

![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)